molecular formula C9H7ClN2O B11904209 5-Amino-7-chloroquinolin-8-ol

5-Amino-7-chloroquinolin-8-ol

Cat. No.: B11904209
M. Wt: 194.62 g/mol
InChI Key: SGTCJELVYQFTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-7-chloroquinolin-8-ol is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of an amino group at the 5th position, a chlorine atom at the 7th position, and a hydroxyl group at the 8th position of the quinoline ring. It is known for its significant biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-chloroquinolin-8-ol can be achieved through several methods. One common method involves the amination of 4,7-dichloroquinoline with o-phenylenediamine, followed by treatment with different carbonyl compounds . Another method includes the use of ultrasound irradiation to facilitate the reaction, which has been shown to increase the efficiency and yield of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-7-chloroquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups on the quinoline ring.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

5-Amino-7-chloroquinolin-8-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Amino-7-chloroquinolin-8-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes involved in DNA synthesis, leading to the disruption of cellular processes in microorganisms and cancer cells . The compound’s ability to form complexes with metal ions also contributes to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-5-chloroquinolin-8-ol: Similar in structure but with different substitution patterns.

    5-Chloro-7-aminoquinolin-8-ol: Another isomer with similar biological activities.

    8-Hydroxyquinoline: Lacks the amino and chlorine substituents but shares the hydroxyl group.

Uniqueness

5-Amino-7-chloroquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chlorine, and hydroxyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

5-amino-7-chloroquinolin-8-ol

InChI

InChI=1S/C9H7ClN2O/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H,11H2

InChI Key

SGTCJELVYQFTNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2N)Cl)O)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.